N-benzyl-1,2,5-trimethylpiperidin-4-amine
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Overview
Description
N-benzyl-1,2,5-trimethylpiperidin-4-amine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,2,5-trimethylpiperidin-4-amine typically involves the reaction of 1,2,5-trimethylpiperidine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as benzene or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization methods .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
N-benzyl-1,2,5-trimethylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-ischemic and neuroprotective effects.
Medicine: Investigated for its potential use in treating cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of N-benzyl-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing neuroprotective effects. Additionally, it may interact with receptors in the cardiovascular system to improve blood flow and reduce ischemic damage .
Comparison with Similar Compounds
Similar Compounds
1,2,5-trimethylpiperidine: A precursor in the synthesis of N-benzyl-1,2,5-trimethylpiperidin-4-amine.
2,2,6,6-tetramethylpiperidine: Another piperidine derivative with similar structural features.
Tropylamine: A compound with a similar piperidine ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a neuroprotective and anti-ischemic agent, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-benzyl-1,2,5-trimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-11-17(3)13(2)9-15(12)16-10-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVFANOWQHGVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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